LEI-106

Description

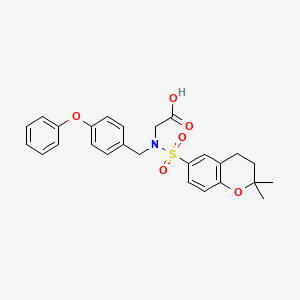

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(2,2-dimethyl-3,4-dihydrochromen-6-yl)sulfonyl-[(4-phenoxyphenyl)methyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27NO6S/c1-26(2)15-14-20-16-23(12-13-24(20)33-26)34(30,31)27(18-25(28)29)17-19-8-10-22(11-9-19)32-21-6-4-3-5-7-21/h3-13,16H,14-15,17-18H2,1-2H3,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOEGBOXMDBPYEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C(O1)C=CC(=C2)S(=O)(=O)N(CC3=CC=C(C=C3)OC4=CC=CC=C4)CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of LEI-106

For Researchers, Scientists, and Drug Development Professionals

Abstract

LEI-106 is a potent, synthetic small molecule that acts as a dual inhibitor of two key enzymes in the endocannabinoid system: sn-1-diacylglycerol lipase α (DAGL-α) and α/β-hydrolase domain 6 (ABHD6). By inhibiting these enzymes, this compound modulates the levels of the endocannabinoid 2-arachidonoylglycerol (2-AG), a critical signaling molecule involved in a wide array of physiological processes. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on relevant signaling pathways, and includes quantitative data on its inhibitory activity and the experimental protocols used for its characterization.

Introduction to the Endocannabinoid System and Therapeutic Targets

The endocannabinoid system (ECS) is a ubiquitous signaling system that plays a crucial role in regulating numerous physiological and cognitive processes, including pain, mood, appetite, and memory. The primary bioactive lipids of the ECS are the endocannabinoids, with 2-arachidonoylglycerol (2-AG) being the most abundant in the central nervous system. The biological actions of 2-AG are mediated primarily through the activation of cannabinoid receptors CB1 and CB2.

The synthesis and degradation of 2-AG are tightly regulated to ensure precise spatial and temporal signaling. In the central nervous system, 2-AG is predominantly synthesized from diacylglycerol (DAG) by the enzyme sn-1-diacylglycerol lipase α (DAGL-α).[1][2] Its degradation is mainly carried out by monoacylglycerol lipase (MAGL), but α/β-hydrolase domain 6 (ABHD6) also contributes to its hydrolysis.[1][3] The targeted inhibition of DAGL-α and ABHD6 presents a therapeutic strategy to modulate 2-AG signaling, which has potential applications in various pathological conditions, including metabolic disorders and neurodegenerative diseases.[4][5]

This compound: A Dual Inhibitor of DAGL-α and ABHD6

This compound is a glycine sulfonamide derivative identified as a potent, dual inhibitor of DAGL-α and ABHD6.[4] Its dual inhibitory action allows for a multi-pronged approach to elevating 2-AG levels, by both reducing its synthesis and its degradation.

Quantitative Inhibitory Activity

The inhibitory potency of this compound against DAGL-α and ABHD6 has been quantitatively determined through various biochemical assays. A summary of these findings is presented in the table below.

| Target Enzyme | Assay Type | Parameter | Value | Reference |

| DAGL-α | Radiometric Assay ([14C]-sn-1-oleoyl-2-arachidonoyl-glycerol hydrolysis) | Ki | 0.7 µM | [6] |

| DAGL-α | Fluorescence-based Assay | IC50 | 18 nM | [6] |

| ABHD6 | Biochemical Activity Assay | Ki | 0.8 µM | [6] |

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects by directly inhibiting the enzymatic activity of DAGL-α and ABHD6, thereby modulating the levels of 2-AG and downstream signaling events.

Signaling Pathway of 2-AG Modulation by this compound

Caption: Signaling pathway illustrating the dual inhibitory action of this compound on DAGL-α and ABHD6.

Experimental Protocols

The characterization of this compound as a dual inhibitor of DAGL-α and ABHD6 involved specific and sensitive biochemical assays. The methodologies for these key experiments are detailed below.

DAGL-α Inhibition Assay (Radiometric Method)

This assay measures the inhibition of DAGL-α by quantifying the reduction in the hydrolysis of a radiolabeled substrate.

Experimental Workflow for DAGL-α Inhibition Assay

Caption: Step-by-step workflow for the radiometric DAGL-α inhibition assay.

-

Enzyme Source: Membrane preparations from cells overexpressing human DAGL-α or from mouse brain tissue.

-

Substrate: [14C]-sn-1-oleoyl-2-arachidonoyl-glycerol.

-

Incubation: The enzyme preparation is pre-incubated with varying concentrations of this compound or vehicle control in an appropriate buffer.

-

Reaction Initiation: The reaction is started by the addition of the radiolabeled substrate.

-

Reaction Termination and Lipid Extraction: The reaction is stopped by the addition of a chloroform/methanol mixture. Lipids are then extracted.

-

Analysis: The extracted lipids are separated by thin-layer chromatography (TLC). The radioactivity of the substrate and the hydrolyzed product is quantified using a phosphorimager.

-

Data Analysis: The percentage of inhibition at each concentration of this compound is calculated, and the Ki value is determined using appropriate enzyme kinetic models.

ABHD6 Inhibition Assay

The inhibitory activity of this compound against ABHD6 is typically assessed using a fluorogenic substrate or by measuring the hydrolysis of 2-AG.

-

Enzyme Source: Homogenates of cells overexpressing human ABHD6 or mouse brain membrane preparations.

-

Substrate: A fluorogenic substrate or 2-AG.

-

Assay Principle: The assay measures the enzymatic activity of ABHD6 by detecting the product of substrate hydrolysis.

-

Incubation and Measurement: The enzyme source is incubated with this compound at various concentrations before the addition of the substrate. The formation of the product is monitored over time.

-

Data Analysis: The rate of product formation is used to determine the level of enzyme inhibition, from which the Ki value is calculated.

Conclusion

This compound is a valuable research tool and a potential therapeutic lead compound that targets the endocannabinoid system through a novel dual-inhibition mechanism. By inhibiting both the synthesis (via DAGL-α) and degradation (via ABHD6) of 2-AG, this compound offers a nuanced approach to modulating endocannabinoid signaling. The detailed understanding of its mechanism of action, supported by robust quantitative data and well-defined experimental protocols, provides a solid foundation for further preclinical and clinical development of this and similar compounds for the treatment of a range of human diseases.

References

- 1. The serine hydrolases MAGL, ABHD6 and ABHD12 as guardians of 2-arachidonoylglycerol signalling through cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biochemical and pharmacological characterization of human α/β-hydrolase domain containing 6 (ABHD6) and 12 (ABHD12) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optimization of 1,2,5-Thiadiazole Carbamates as Potent and Selective ABHD6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of glycine sulfonamides as dual inhibitors of sn-1-diacylglycerol lipase α and α/β-hydrolase domain 6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A natural substrate-based fluorescence assay for inhibitor screening on diacylglycerol lipase α - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

The Enigmatic Compound LEI-106: An Overview of Publicly Available Information

Researchers, scientists, and drug development professionals should be aware that, at present, there is a significant lack of publicly available technical data on the compound designated as LEI-106. Extensive searches of scientific databases, patent literature, and chemical supplier catalogs have yielded minimal and largely uninformative results. This suggests that this compound may be a novel agent under early-stage, proprietary development and not yet disclosed in the public domain.

One commercial listing provides a Chemical Abstracts Service (CAS) number of 1620582-23-1 for a substance named this compound, but indicates it is not available for sale and offers no structural or biological information.[1] This scarcity of data prevents a comprehensive analysis of its chemical properties, mechanism of action, and pharmacological profile.

It is crucial to distinguish this compound from "CNP-106," a nanoparticle-based antigen-specific immune tolerance therapy for myasthenia gravis.[2] CNP-106 is a complex biologic designed to reprogram the immune system, and it is unrelated to what would typically be designated with a simple alphanumeric code like this compound, which often refers to a small molecule.

Similarly, the acronym "LEI" appears in clinical research in the context of the "Leeds Enthesitis Index," a measure used in studies of psoriatic arthritis, but this is a clinical endpoint and not a compound.[3]

Without any foundational information on the chemical structure or biological target of this compound, it is impossible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams.

Further information on this compound will likely only become available through future publications, patent applications, or presentations by the developing organization. Researchers interested in this compound are advised to monitor scientific literature and conference proceedings for any forthcoming disclosures.

References

LEI-106: A Technical Whitepaper on its Dual Inhibitory Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

LEI-106 is a potent small molecule that has been identified as a dual inhibitor of two key enzymes in the endocannabinoid system: sn-1-diacylglycerol lipase α (DAGL-α) and α/β-hydrolase domain 6 (ABHD6). By simultaneously blocking the primary synthesis pathway and a secondary degradation pathway of the endocannabinoid 2-arachidonoylglycerol (2-AG), this compound offers a unique pharmacological tool to modulate endocannabinoid signaling. This document provides a comprehensive overview of the quantitative data, experimental methodologies, and relevant signaling pathways associated with the dual inhibitory function of this compound.

Introduction to this compound and its Targets

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in a wide array of physiological processes. The primary psychoactive component of cannabis, Δ⁹-tetrahydrocannabinol (THC), exerts its effects by mimicking endogenous cannabinoids, or endocannabinoids. The two most well-characterized endocannabinoids are anandamide (AEA) and 2-arachidonoylglycerol (2-AG). The enzymes responsible for the synthesis and degradation of these signaling lipids are key targets for therapeutic intervention.

This compound has emerged as a significant research tool due to its dual action on the 2-AG signaling pathway. It inhibits:

-

sn-1-Diacylglycerol Lipase α (DAGL-α): The primary enzyme responsible for the on-demand biosynthesis of 2-AG in the central nervous system.

-

α/β-Hydrolase Domain 6 (ABHD6): An enzyme that contributes to the degradation of 2-AG, complementing the primary catabolic role of monoacylglycerol lipase (MGL).

This dual inhibition of both the synthesis and a degradation pathway of 2-AG by a single molecule presents a nuanced approach to modulating ECS activity, with potential therapeutic implications in various pathological conditions.

Quantitative Inhibitory Profile of this compound

The potency of this compound against its target enzymes has been quantified through various biochemical assays. The following table summarizes the key inhibitory constants.

| Target Enzyme | Inhibitory Constant | Value | Species | Assay Type | Reference |

| sn-1-Diacylglycerol Lipase α (DAGL-α) | IC50 | 18 nM | Human | Colorimetric Biochemical Assay | [1] |

| sn-1-Diacylglycerol Lipase α (DAGL-α) | Ki | 0.7 µM | Human | Radiometric Assay ([14C]-SAG) | [1][2] |

| α/β-Hydrolase Domain 6 (ABHD6) | Ki | 0.8 µM | Human | Biochemical Assay | [1][2] |

IC50: Half-maximal inhibitory concentration. Ki: Inhibitory constant. [14C]-SAG: [14C]-sn-1-oleoyl-2-arachidonoyl-glycerol

Signaling Pathway Modulation by this compound

This compound exerts its effects by intervening at two critical points in the metabolic lifecycle of the endocannabinoid 2-arachidonoylglycerol (2-AG). The following diagram illustrates the signaling pathway and the points of inhibition by this compound.

Caption: Signaling pathway of 2-AG and points of inhibition by this compound.

Experimental Methodologies

The dual inhibitory function of this compound was elucidated through a series of biochemical and chemoproteomic assays. Below are detailed descriptions of the key experimental protocols.

DAGL-α Inhibition Assay (Radiometric)

This assay measures the inhibition of DAGL-α by quantifying the displacement of a radiolabeled substrate.

-

Objective: To determine the inhibitory constant (Ki) of this compound for DAGL-α.

-

Materials:

-

HEK293 cells overexpressing human DAGL-α.

-

[14C]-sn-1-oleoyl-2-arachidonoyl-glycerol ([14C]-SAG) as the substrate.

-

This compound at various concentrations.

-

Membrane preparations from the overexpressing cells.

-

Scintillation counter.

-

-

Protocol:

-

Prepare membrane fractions from HEK293 cells overexpressing DAGL-α.

-

Incubate the membrane preparations with varying concentrations of this compound.

-

Initiate the enzymatic reaction by adding the radiolabeled substrate, [14C]-SAG.

-

Allow the reaction to proceed for a defined period at a controlled temperature.

-

Stop the reaction and extract the lipids.

-

Separate the reaction products (radiolabeled 2-AG and its breakdown products) from the unreacted substrate using thin-layer chromatography (TLC).

-

Quantify the radioactivity of the product spots using a scintillation counter.

-

Calculate the percentage of inhibition at each concentration of this compound and determine the Ki value.

-

ABHD6 Inhibition Assay

The inhibitory effect of this compound on ABHD6 is determined using a similar biochemical assay format.

-

Objective: To determine the inhibitory constant (Ki) of this compound for ABHD6.

-

Materials:

-

HEK293 cells overexpressing human ABHD6.

-

A suitable substrate for ABHD6 (e.g., a fluorogenic or radiolabeled monoacylglycerol).

-

This compound at various concentrations.

-

Cell lysates or membrane preparations from the overexpressing cells.

-

Fluorometer or scintillation counter.

-

-

Protocol:

-

Prepare cell lysates or membrane fractions from HEK293 cells overexpressing ABHD6.

-

Pre-incubate the enzyme preparation with a range of this compound concentrations.

-

Initiate the reaction by adding the substrate.

-

Monitor the formation of the product over time (either continuously by fluorescence or at a fixed endpoint for radiometric assays).

-

Determine the rate of reaction at each inhibitor concentration.

-

Calculate the Ki value from the dose-response curve.

-

Activity-Based Protein Profiling (ABPP) for Selectivity

ABPP is a powerful chemoproteomic technique used to assess the selectivity of an inhibitor across an entire enzyme family in a native biological sample.

-

Objective: To determine the selectivity of this compound against other serine hydrolases in the brain proteome.

-

Materials:

-

Mouse brain membrane proteome.

-

A broad-spectrum serine hydrolase activity-based probe (ABP) with a reporter tag (e.g., a fluorophore or biotin).

-

This compound.

-

SDS-PAGE gels and fluorescence scanner or mass spectrometer.

-

-

Protocol:

-

Harvest and prepare mouse brain membrane proteomes.

-

Pre-incubate aliquots of the proteome with varying concentrations of this compound.

-

Add the broad-spectrum ABP to label the active serine hydrolases that are not inhibited by this compound.

-

Separate the proteins by SDS-PAGE.

-

Visualize the labeled hydrolases using a fluorescence scanner.

-

A decrease in the fluorescence intensity of a specific band in the presence of this compound indicates that the compound inhibits that particular enzyme.

-

For identification of off-targets, biotinylated probes can be used for enrichment followed by mass spectrometry.

-

Experimental and Logical Workflows

The following diagrams illustrate the workflows for the characterization of this compound.

Caption: Experimental workflow for the characterization of this compound.

Caption: Logical relationship of this compound dual inhibition.

Conclusion

This compound is a well-characterized dual inhibitor of DAGL-α and ABHD6, providing a valuable pharmacological tool for the study of the endocannabinoid system. Its ability to modulate 2-AG signaling through a dual mechanism of action underscores the complexity of endocannabinoid metabolism and offers a unique approach for potential therapeutic development. The experimental protocols detailed herein provide a framework for the continued investigation of this compound and the development of novel modulators of endocannabinoid signaling.

References

LEI-106: A Technical Guide to a Dual DAGL-alpha/ABHD6 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of LEI-106, a potent small molecule inhibitor of diacylglycerol lipase-alpha (DAGL-α), a key enzyme in the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG). This compound also exhibits inhibitory activity against α/β-hydrolase domain 6 (ABHD6), another serine hydrolase involved in 2-AG metabolism. This document details the chemical properties, mechanism of action, and biological effects of this compound. It includes structured quantitative data, detailed experimental protocols for in vitro and in vivo studies, and visualizations of the relevant signaling pathways and experimental workflows to support researchers in the fields of pharmacology, neuroscience, and drug development.

Introduction

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in a wide array of physiological processes. A central component of the ECS is the endocannabinoid 2-arachidonoylglycerol (2-AG), which is primarily synthesized in the central nervous system by the enzyme diacylglycerol lipase-alpha (DAGL-α)[1]. DAGL-α hydrolyzes diacylglycerol to produce 2-AG, which then acts as a retrograde messenger, activating presynaptic cannabinoid type 1 (CB1) receptors to modulate neurotransmitter release[1][2]. This process, known as depolarization-induced suppression of inhibition/excitation (DSI/DSE), plays a vital role in synaptic plasticity, learning, and memory.

Given its central role in 2-AG biosynthesis, DAGL-α has emerged as a significant therapeutic target for various neurological and psychiatric disorders. This compound has been identified as a potent, dual inhibitor of DAGL-α and α/β-hydrolase domain 6 (ABHD6), an enzyme also implicated in 2-AG hydrolysis[1][3]. This dual inhibitory action makes this compound a valuable tool for investigating the physiological and pathological roles of 2-AG signaling.

This compound: Chemical Properties and Inhibitory Activity

This compound is a glycine sulfonamide derivative.

IUPAC Name: N-((2,2-dimethylchroman-6-yl)sulfonyl)-N-(4-phenoxybenzyl)glycine[1]

Data Presentation: Quantitative Inhibitory Activity of this compound

The inhibitory potency of this compound against DAGL-α and its selectivity over other related enzymes have been characterized in multiple studies. The following tables summarize the key quantitative data.

| Target Enzyme | Assay Type | Parameter | Value | Reference |

| DAGL-α | Colorimetric (HEK293 membranes) | IC₅₀ | 18 nM | [2] |

| DAGL-α | Radiometric ([¹⁴C]-SAG substrate) | Kᵢ | 0.7 ± 0.08 µM | [4] |

| DAGL-α | Fluorescence-based (SAG substrate) | Kᵢ | 0.5 ± 0.09 µM | [4] |

| ABHD6 | - | Kᵢ | 0.8 µM | [3] |

IC₅₀: Half-maximal inhibitory concentration; Kᵢ: Inhibitory constant; SAG: 1-stearoyl-2-arachidonoyl-sn-glycerol

Mechanism of Action and Signaling Pathway

This compound exerts its primary effect by inhibiting DAGL-α, thereby reducing the biosynthesis of 2-AG from diacylglycerol (DAG) in the postsynaptic neuron. This reduction in 2-AG levels leads to decreased activation of presynaptic CB1 receptors, which in turn modulates neurotransmitter release.

Experimental Protocols

In Vitro DAGL-α Inhibition Assays

This protocol is adapted from methodologies that utilize a radiolabeled natural substrate to measure DAGL-α activity[5].

Objective: To determine the inhibitory effect of this compound on DAGL-α activity by measuring the reduction in the formation of radiolabeled 2-AG.

Materials:

-

This compound

-

Membrane preparations from HEK293T cells overexpressing human DAGL-α

-

[¹⁴C]-sn-1-oleoyl-2-arachidonoyl-glycerol ([¹⁴C]-SAG) as substrate

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.0)

-

Thin-layer chromatography (TLC) plates

-

Scintillation counter and fluid

Procedure:

-

Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, pre-incubate the DAGL-α expressing membrane preparation with either this compound or vehicle (DMSO) for a specified time (e.g., 20 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the [¹⁴C]-SAG substrate.

-

Incubate the reaction mixture for a defined period (e.g., 20 minutes) at 37°C.

-

Stop the reaction by adding an organic solvent mixture (e.g., chloroform/methanol).

-

Extract the lipids from the aqueous phase.

-

Spot the lipid extract onto a TLC plate and develop the chromatogram using an appropriate solvent system to separate the substrate ([¹⁴C]-SAG) from the product ([¹⁴C]-2-AG).

-

Visualize the radiolabeled spots using a phosphorimager.

-

Scrape the corresponding spots from the TLC plate and quantify the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition by comparing the amount of [¹⁴C]-2-AG formed in the presence of this compound to the vehicle control.

This protocol is based on a coupled-enzyme assay that allows for real-time monitoring of DAGL-α activity[4].

Objective: To determine the inhibitory potency of this compound on DAGL-α activity through a continuous, fluorescence-based measurement.

Materials:

-

This compound

-

Membrane preparations from HEK293T cells overexpressing DAGL-α

-

1-stearoyl-2-arachidonoyl-sn-glycerol (SAG) as substrate

-

Monoacylglycerol lipase (MAGL)

-

Glycerol kinase (GK)

-

Glycerol-3-phosphate oxidase (GPO)

-

Horseradish peroxidase (HRP)

-

Ampliflu™ Red (or similar fluorescent probe)

-

ATP

-

Assay buffer (e.g., 50 mM HEPES, pH 7.0)

-

96-well microplate and plate reader

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, pre-incubate the DAGL-α expressing membranes with this compound or vehicle for 20 minutes.

-

Prepare an assay mix containing SAG, MAGL, GK, GPO, HRP, ATP, and Ampliflu™ Red in the assay buffer.

-

Initiate the reaction by adding the assay mix to the wells containing the membranes and inhibitor.

-

Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence (λex = ~535 nm, λem = ~595 nm) over time (e.g., every 5 minutes for 60 minutes).

-

The rate of fluorescence increase is proportional to the rate of 2-AG production.

-

Calculate the inhibitory potency (e.g., pIC₅₀) from the dose-response curve of the reaction rates versus this compound concentration.

In Vivo Studies

The following protocol outlines a general procedure for assessing the in vivo effects of this compound on blood-brain barrier (BBB) integrity and 2-AG levels in a rodent model.

Objective: To evaluate the impact of systemic this compound administration on BBB permeability and central and peripheral 2-AG concentrations.

Animal Model: Female Sprague-Dawley rats.

Materials:

-

This compound

-

Vehicle (e.g., a mixture of ethanol, Emulphor, and saline)

-

[¹⁴C]-sucrose (for BBB permeability assessment)

-

Anesthetics

-

Surgical tools for in situ brain perfusion

-

Liquid chromatography-mass spectrometry (LC-MS) system for 2-AG quantification

Procedure:

-

This compound Administration:

-

Administer this compound (e.g., 40 mg/kg) or vehicle via intraperitoneal (i.p.) injection.

-

-

Blood-Brain Barrier Permeability Assessment (In Situ Brain Perfusion):

-

At a designated time point post-injection (e.g., 90 minutes), anesthetize the rats.

-

Perform in situ brain perfusion with a buffer containing a known concentration of [¹⁴C]-sucrose.

-

After perfusion, collect brain tissue samples (e.g., cortex).

-

Measure the radioactivity in the brain tissue and perfusion fluid to calculate the brain uptake of [¹⁴C]-sucrose, an indicator of BBB permeability.

-

-

Measurement of 2-AG Levels:

-

At the same time point, collect brain tissue (e.g., cortex, periaqueductal gray) and blood samples from a separate cohort of animals.

-

Immediately process the samples to prevent ex vivo changes in endocannabinoid levels.

-

Extract lipids from the tissue and plasma samples.

-

Quantify 2-AG levels using a validated LC-MS method.

-

-

Analysis of Tight Junction Proteins:

-

From the brain tissue collected, perform Western blotting to assess the expression levels of tight junction proteins, such as Zonula occludens-1 (ZO-1).

-

Downstream Effects of DAGL-alpha Inhibition by this compound

Inhibition of DAGL-α by this compound leads to a cascade of downstream effects, primarily stemming from the reduction of 2-AG levels.

-

Reduced Endocannabinoid Tone: The most immediate consequence is a decrease in the concentration of 2-AG in the brain and other tissues. This leads to reduced activation of CB1 and CB2 receptors.

-

Impaired Retrograde Signaling: The decrease in 2-AG-mediated retrograde signaling at synapses can alter synaptic plasticity, which may have implications for learning, memory, and other cognitive functions.

-

Impact on Blood-Brain Barrier Integrity: In vivo studies have shown that administration of this compound can increase the permeability of the BBB. This effect is associated with a reduction in the expression of the tight junction protein Zonula occludens-1 (ZO-1) in the cerebral cortex. The endocannabinoid system, including 2-AG, is known to play a role in maintaining the integrity of the intestinal barrier, and a similar mechanism may be at play in the BBB[3][6].

-

Modulation of Neuroinflammation: By reducing the precursor for pro-inflammatory prostaglandins, DAGL-α inhibition has been shown to attenuate neuroinflammatory responses[1].

Conclusion

This compound is a valuable pharmacological tool for the study of the endocannabinoid system. Its potent dual inhibition of DAGL-α and ABHD6 allows for the acute and significant reduction of 2-AG levels, enabling detailed investigation into the roles of this endocannabinoid in health and disease. The information provided in this technical guide, including quantitative data, detailed experimental protocols, and pathway visualizations, is intended to facilitate further research into the therapeutic potential of targeting DAGL-α and to aid in the development of novel therapeutics for a range of disorders. Researchers should consider the dual-target nature of this compound when interpreting experimental results.

References

- 1. Diacylglycerol lipase - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Role of the Endocannabinoid System in the Regulation of Intestinal Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A natural substrate-based fluorescence assay for inhibitor screening on diacylglycerol lipase α - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assay and Inhibition of Diacylglycerol Lipase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of CB1 receptors in the acute regulation of small intestinal permeability: effects of high-fat diet - PMC [pmc.ncbi.nlm.nih.gov]

LEI-106: A Technical Guide to its α/β-hydrolase Domain 6 (ABHD6) Inhibitory Activity

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of LEI-106, focusing on its mechanism of action as an inhibitor of α/β-hydrolase domain 6 (ABHD6). It includes quantitative inhibitory data, detailed experimental methodologies, and visualizations of the relevant biological pathways and experimental workflows.

Introduction: this compound in the Context of the Endocannabinoid System

This compound is a potent small molecule inhibitor belonging to the glycine sulfonamide chemical class.[1][2] It was identified as a dual inhibitor, targeting both sn-1-diacylglycerol lipase α (DAGL-α) and α/β-hydrolase domain 6 (ABHD6).[1][2][3] Both enzymes are critical players in the endocannabinoid system (ECS), a ubiquitous signaling system involved in regulating a vast array of physiological processes.

ABHD6 is a serine hydrolase responsible for the degradation of the primary endocannabinoid, 2-arachidonoylglycerol (2-AG).[4][5][6][7] While monoacylglycerol lipase (MAGL) is responsible for the majority of 2-AG hydrolysis in the brain (approx. 85%), ABHD6 accounts for a significant portion of the remainder and is strategically located at the postsynaptic membrane, close to the site of 2-AG synthesis.[1][7][8][9] By inhibiting ABHD6, this compound effectively elevates the levels of 2-AG, thereby modulating cannabinoid receptor signaling. This makes this compound a valuable pharmacological tool for studying the ECS and a potential therapeutic lead for conditions where ECS dysregulation is implicated, such as metabolic syndrome.[2][7]

Quantitative Inhibitory Activity

The inhibitory potency of this compound has been quantified against its primary targets. The following table summarizes the key data points for easy comparison.

| Target Enzyme | Parameter | Value | Reference(s) |

| α/β-hydrolase domain 6 (ABHD6) | Ki (Inhibition constant) | 0.8 µM | [3] |

| sn-1-Diacylglycerol lipase α (DAGL-α) | IC50 (Half maximal inhibitory concentration) | 18 nM | [3][8] |

| sn-1-Diacylglycerol lipase α (DAGL-α) | Ki (vs. natural substrate hydrolysis) | 0.7 µM | [3] |

Mechanism of Action and Signaling Pathway

ABHD6 plays a crucial role as a gatekeeper for 2-AG signaling. In neurons, 2-AG is synthesized "on-demand" in the postsynaptic terminal from membrane phospholipids, a process mediated by DAGL-α.[7][9] Once synthesized, 2-AG travels as a retrograde messenger across the synaptic cleft to activate presynaptic cannabinoid type 1 (CB1) receptors, typically leading to a reduction in neurotransmitter release.

ABHD6 is an integral membrane protein also located at the postsynaptic neuron, positioned to hydrolyze 2-AG into arachidonic acid and glycerol, thus terminating its signaling capacity.[7][9] By inhibiting ABHD6, this compound prevents this degradation, leading to an accumulation of 2-AG. This surplus of 2-AG enhances the activation of cannabinoid receptors (both CB1 in the central nervous system and CB2 on immune cells), thereby amplifying endocannabinoid signaling.[4][6]

References

- 1. arpi.unipi.it [arpi.unipi.it]

- 2. Discovery of glycine sulfonamides as dual inhibitors of sn-1-diacylglycerol lipase α and α/β-hydrolase domain 6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The serine hydrolase ABHD6 controls the accumulation and efficacy of 2-AG at cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Alpha/Beta-Hydrolase Domain-Containing 6: Signaling and Function in the Central Nervous System [frontiersin.org]

- 6. ABHD6: its place in endocannabinoid signaling and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 7. α/β-Hydrolase Domain-Containing 6 (ABHD6)— A Multifunctional Lipid Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. realmofcaring.org [realmofcaring.org]

LEI-106: A Technical Guide to its Discovery, Synthesis, and Dual Inhibition of DAGL-α and ABHD6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of LEI-106, a potent dual inhibitor of sn-1-diacylglycerol lipase α (DAGL-α) and α/β-hydrolase domain 6 (ABHD6). The information presented is collated from primary research and is intended to serve as a comprehensive resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction and Discovery

This compound emerged from a high-throughput screening campaign that identified glycine sulfonamides as a novel class of inhibitors for DAGL-α, the primary enzyme responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG) in the central nervous system.[1][2][3] Subsequent structure-activity relationship (SAR) studies of this new class of compounds led to the development of this compound.[1][2][3] During its characterization, activity-based protein profiling (ABPP) revealed that this compound also inhibits ABHD6, another serine hydrolase involved in 2-AG metabolism.[1][2][3] This dual inhibitory activity makes this compound a valuable chemical probe for studying the endocannabinoid system and a potential lead compound for therapeutic development in areas such as diet-induced obesity and metabolic syndrome.[1][2]

Mechanism of Action and Signaling Pathway

This compound exerts its effects by inhibiting two key enzymes in the 2-AG signaling pathway:

-

sn-1-Diacylglycerol Lipase α (DAGL-α): This enzyme synthesizes 2-AG from diacylglycerol (DAG) at the postsynaptic membrane. 2-AG then acts as a retrograde messenger, activating presynaptic cannabinoid receptors (CB1 and CB2).

-

α/β-Hydrolase Domain 6 (ABHD6): Located on the postsynaptic membrane, ABHD6 is one of the enzymes responsible for the degradation of 2-AG, thus terminating its signaling.[4]

By dually inhibiting both the synthesis and a degradation pathway of 2-AG, this compound can modulate the levels and activity of this important endocannabinoid.

Quantitative Data

The following tables summarize the inhibitory activity of this compound and related glycine sulfonamides against human DAGL-α and ABHD6.

Table 1: Inhibition of human DAGL-α by Glycine Sulfonamides

| Compound | Structure | IC₅₀ (nM) |

| 14 | R = 4-phenoxybenzyl | 50 |

| 15 (this compound) | R = 4-phenoxybenzyl, with 2,2-dimethylchroman | 18 |

| 17 | R = 4-(benzyloxy)benzyl | 27 |

| 18 | R = 4-(4-fluorophenoxy)benzyl | 33 |

| 19 | R = 4-(4-chlorophenoxy)benzyl | 42 |

| 20 | R = 4-(p-tolyloxy)benzyl | 55 |

Data sourced from Janssen et al., J Med Chem. 2014;57(15):6610-6622.

Table 2: Inhibition of human ABHD6 by this compound and Related Compounds

| Compound | Kᵢ (µM) |

| 14 | 18.3 |

| 15 (this compound) | 0.8 |

| 17 | 2.7 |

Data sourced from Janssen et al., J Med Chem. 2014;57(15):6610-6622.

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the preparation of key intermediates followed by their coupling and final deprotection.

Experimental Protocols

-

Sulfonamide Formation: To a solution of the appropriate substituted benzylamine (Intermediate A) in dichloromethane (DCM) at 0 °C, an equimolar amount of the corresponding sulfonyl chloride (e.g., 2,2-dimethylchroman-6-sulfonyl chloride for this compound, Intermediate B) and triethylamine are added. The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The crude product is then purified by column chromatography.

-

N-Alkylation: The resulting sulfonamide is dissolved in a suitable solvent such as N,N-dimethylformamide (DMF). Sodium hydride (NaH) is added portion-wise at 0 °C, followed by the addition of ethyl bromoacetate. The reaction is stirred at room temperature overnight. The mixture is then quenched with water and extracted with ethyl acetate. The organic layer is dried and concentrated, and the product is purified by column chromatography.

-

Saponification: The ethyl ester is dissolved in a mixture of tetrahydrofuran (THF) and water. An excess of lithium hydroxide (LiOH) is added, and the reaction is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then acidified with 1 M HCl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure to yield the final carboxylic acid product, this compound.

-

Enzyme and Substrate Preparation: Membranes from HEK293T cells overexpressing human DAGL-α are used as the enzyme source. The substrate, [¹⁴C]-sn-1-oleoyl-2-arachidonoyl-glycerol, is prepared in an appropriate buffer.

-

Inhibition Assay: The enzyme preparation is pre-incubated with various concentrations of the inhibitor (e.g., this compound) in an assay buffer for a specified time at 37 °C.

-

Reaction Initiation and Termination: The enzymatic reaction is initiated by the addition of the radiolabeled substrate. The reaction is allowed to proceed for a set time and then terminated by the addition of a quench solution (e.g., chloroform/methanol).

-

Analysis: The lipids are extracted, and the product ([¹⁴C]-2-arachidonoylglycerol) is separated from the substrate by thin-layer chromatography. The radioactivity of the product spot is quantified using a phosphorimager.

-

Data Analysis: IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Assay Principle: A coupled enzyme assay is used where the hydrolysis of 2-AG by ABHD6 produces glycerol. The glycerol is then used in a multi-enzyme cascade that results in the oxidation of a fluorogenic probe (e.g., Amplex Red).

-

Procedure: Membranes from HEK293T cells overexpressing human ABHD6 are pre-incubated with the test compounds. The reaction is initiated by adding 2-AG and the coupled enzyme system (glycerol kinase, glycerol-3-phosphate oxidase, and horseradish peroxidase) along with the fluorogenic probe.

-

Measurement: The increase in fluorescence is monitored over time using a plate reader.

-

Data Analysis: Kᵢ values are determined from the dose-dependent inhibition curves.

Conclusion

This compound is a significant chemical tool that has arisen from the systematic exploration of the glycine sulfonamide scaffold. Its dual inhibition of DAGL-α and ABHD6 provides a unique pharmacological profile for probing the complexities of the endocannabinoid system. The detailed synthetic and experimental protocols provided herein offer a valuable resource for researchers aiming to utilize or further develop this and related compounds for therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of glycine sulfonamides as dual inhibitors of sn-1-diacylglycerol lipase α and α/β-hydrolase domain 6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DAGLβ Inhibition Perturbs a Lipid Network Involved in Macrophage Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Preclinical Studies of LEI-106: Information Not Publicly Available

Following a comprehensive review of publicly accessible scientific literature and drug development databases, no preclinical studies or data have been identified for a compound designated as LEI-106.

Efforts to locate information on the pharmacology, mechanism of action, pharmacokinetics, and toxicology of a compound specifically named this compound have been unsuccessful. This suggests that "this compound" may be an internal project code not yet disclosed in public scientific forums, a compound that was discontinued in early-stage development before the publication of any research, or a potential misnomer for another therapeutic agent.

Initial investigations revealed information on other drug candidates with "106" in their designation, such as CNP-106 and ADG106. However, there is no discernible link or publicly available information to suggest that these are related to or the same as this compound. These compounds are distinct entities with their own specific preclinical and clinical development programs.

Due to the absence of any available data for this compound, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, or visualizations of signaling pathways and experimental workflows.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal documentation from the originating institution or await potential future disclosures in scientific publications or conference proceedings. Without any primary data, a summary of preclinical findings cannot be generated.

LEI-106: A Dual Inhibitor of DAGL-α and ABHD6 for Neuroscience Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

LEI-106 is a potent and selective dual inhibitor of two key enzymes in the endocannabinoid system: sn-1-diacylglycerol lipase α (DAGL-α) and α/β-hydrolase domain 6 (ABHD6).[1] This dual-action mechanism positions this compound as a valuable research tool for investigating the nuanced roles of the endocannabinoid 2-arachidonoylglycerol (2-AG) in the central nervous system (CNS). By simultaneously blocking a primary synthesis pathway and a degradation pathway for 2-AG, this compound offers a unique pharmacological profile for modulating endocannabinoid signaling. This guide provides a comprehensive overview of this compound, including its mechanism of action, relevant quantitative data, experimental protocols derived from studies of its target enzymes, and the signaling pathways it influences.

Mechanism of Action

This compound exerts its effects by inhibiting two distinct serine hydrolases involved in the lifecycle of the endocannabinoid 2-AG.

-

DAGL-α Inhibition: DAGL-α is the principal enzyme responsible for the biosynthesis of 2-AG in the brain.[1] It catalyzes the hydrolysis of diacylglycerol (DAG) to produce 2-AG and a free fatty acid. By inhibiting DAGL-α, this compound reduces the on-demand production of 2-AG in the postsynaptic neuron, thereby attenuating retrograde signaling through cannabinoid receptors (primarily CB1).

-

ABHD6 Inhibition: ABHD6 is a postsynaptic enzyme that contributes to the degradation of 2-AG, hydrolyzing it into arachidonic acid and glycerol.[2][3][4] While monoacylglycerol lipase (MAGL) is the primary enzyme for 2-AG degradation in the presynaptic terminal, ABHD6 plays a significant role in controlling the lifespan and signaling efficacy of 2-AG in the postsynaptic compartment.[2][4]

The dual inhibition of DAGL-α and ABHD6 by this compound results in a complex modulation of 2-AG signaling. The predominant effect is expected to be a reduction in overall 2-AG levels due to the blockade of its main synthetic enzyme.

Quantitative Data

The following tables summarize the key quantitative data for this compound and related compounds used to study its target enzymes.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme | Parameter | Value | Reference |

| sn-1-Diacylglycerol lipase α (DAGL-α) | IC₅₀ | 18 nM | [5] |

| α/β-hydrolase domain 6 (ABHD6) | Kᵢ | 0.8 µM | [5] |

| Hydrolysis of [¹⁴C]-sn-1-oleoyl-2-arachidonoyl-glycerol | Kᵢ | 0.7 µM | [5] |

Table 2: Effects of DAGL-α Inhibition on Neuronal Function (Data from studies using DAGL inhibitors like DO34)

| Experimental Model | Parameter Measured | Effect of DAGL-α Inhibition | Reference |

| Mouse Hippocampal Slices | Long-Term Potentiation (LTP) | Attenuated TBS-induced LTP | [5] |

| Mouse Model of Inflammatory Pain (LPS) | Mechanical Allodynia | Reversal of LPS-induced allodynia | [6] |

| Mouse Model of Inflammatory Pain (LPS) | Cold Allodynia | Reversal of LPS-induced allodynia | [6] |

| Mouse Fear Extinction Model | Freezing Behavior | Impaired fear extinction | [7] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for studying its effects in vivo.

Signaling Pathway of 2-AG Modulation by this compound

Caption: Signaling pathway of 2-AG modulation by this compound.

Experimental Workflow for In Vivo Studies

Caption: A typical experimental workflow for in vivo studies.

Experimental Protocols

While specific protocols for this compound in neuroscience are not extensively published, methodologies from studies on the potent DAGL inhibitor DO34 can be adapted. These provide a strong foundation for designing experiments with this compound.

Protocol 1: Assessment of Inflammatory Pain

-

Objective: To evaluate the effect of DAGL inhibition on inflammatory pain.

-

Animal Model: C57BL/6J mice.

-

Procedure:

-

Induce inflammation by injecting lipopolysaccharide (LPS) into the hind paw.

-

Prepare this compound in a vehicle solution (e.g., 18:1:1 solution of saline, ethanol, and Kolliphor EL).

-

Administer this compound or vehicle via intraperitoneal (i.p.) injection at a dose range extrapolated from similar compounds (e.g., 30-50 mg/kg for DO34).[6]

-

Assess mechanical allodynia using von Frey filaments at various time points post-injection (e.g., 30 minutes to 8 hours).[6]

-

Assess cold allodynia using the acetone test.[6]

-

-

Expected Outcome: Based on studies with DO34, this compound is expected to reverse LPS-induced mechanical and cold allodynia.[6]

Protocol 2: Evaluation of Fear Extinction

-

Objective: To determine the role of DAGL in the extinction of conditioned fear.

-

Animal Model: C57BL/6J mice.

-

Procedure:

-

Fear Conditioning (Day 1): Place mice in a conditioning chamber and present an auditory cue (conditioned stimulus, CS) paired with a mild foot shock (unconditioned stimulus, US).

-

Drug Administration (Day 2): Two hours prior to extinction training, administer this compound (e.g., 50 mg/kg, i.p.) or vehicle.[7]

-

Extinction Training (Day 2 & 3): Place mice in a novel context and present the auditory cue repeatedly without the foot shock. Measure freezing behavior.

-

Extinction Recall (Day 4): Present the auditory cue in the novel context and measure freezing behavior.

-

-

Expected Outcome: Inhibition of DAGL is expected to impair fear extinction, leading to higher levels of freezing during extinction training and recall compared to vehicle-treated animals.[7]

Protocol 3: Assessment of Long-Term Potentiation (LTP)

-

Objective: To investigate the effect of DAGL inhibition on synaptic plasticity.

-

Preparation: Acute hippocampal slices from C57BL/6J mice.

-

Procedure:

-

Prepare transverse hippocampal slices (e.g., 400 µm thick).

-

Administer this compound or vehicle to the mice 2 hours before slice preparation, or apply directly to the artificial cerebrospinal fluid (aCSF) perfusing the slices.

-

Record field excitatory postsynaptic potentials (fEPSPs) in the CA1 region.

-

Induce LTP using theta-burst stimulation (TBS).

-

Continue recording fEPSPs for at least 60 minutes post-TBS to measure the magnitude of potentiation.

-

-

Expected Outcome: Inhibition of DAGL-α is anticipated to attenuate the magnitude of TBS-induced LTP in the hippocampus.[5]

Conclusion

This compound represents a sophisticated chemical probe for dissecting the complexities of the endocannabinoid system. Its dual inhibitory action on DAGL-α and ABHD6 provides a unique tool for modulating 2-AG signaling in both synthesis and degradation pathways. While direct neuroscience research on this compound is still emerging, the extensive data from studies on its target enzymes and related inhibitors strongly suggest its potential as a powerful tool for investigating a range of neurological processes, including learning, memory, pain, and anxiety. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic and research applications of this compound in neuroscience.

References

- 1. Discovery of glycine sulfonamides as dual inhibitors of sn-1-diacylglycerol lipase α and α/β-hydrolase domain 6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alpha/Beta-Hydrolase Domain-Containing 6: Signaling and Function in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of α,β-Hydrolase Domain Containing Protein 6 as a Diacylglycerol Lipase in Neuro-2a Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The serine hydrolase ABHD6 controls the accumulation and efficacy of 2-AG at cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diacylglycerol Lipase-Alpha Regulates Hippocampal-Dependent Learning and Memory Processes in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Investigation of Diacylglycerol Lipase Alpha Inhibition in the Mouse Lipopolysaccharide Inflammatory Pain Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Inhibition of Diacylglycerol Lipase Impairs Fear Extinction in Mice [frontiersin.org]

Methodological & Application

Application Notes & Protocols: LS-106 In Vivo Efficacy

Note: The following information pertains to LS-106 , a fourth-generation Epidermal Growth Factor Receptor (EGFR) inhibitor. No public data was found for a compound designated "LEI-106"; LS-106 is presented here due to the close similarity in name and the availability of detailed preclinical data relevant to researchers in oncology and drug development.

Introduction

LS-106 is a novel, potent, and reversible fourth-generation EGFR tyrosine kinase inhibitor (TKI) developed to overcome acquired resistance to third-generation TKIs like osimertinib.[1][2] Specifically, LS-106 targets the EGFR C797S mutation, which is a key mechanism of resistance in non-small cell lung cancer (NSCLC).[1][2][3] This mutation prevents the covalent binding of irreversible inhibitors such as osimertinib.[1] LS-106 demonstrates significant preclinical antitumor activity in both in vitro and in vivo models harboring EGFR triple mutations (e.g., 19del/T790M/C797S).[1][2]

Mechanism of Action

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation, triggers downstream signaling pathways like PI3K/AKT and MAPK/ERK, promoting cell proliferation and survival.[3] In many NSCLC cases, activating mutations in EGFR lead to oncogenesis. While TKIs can inhibit this signaling, resistance mutations often emerge. The C797S mutation, in particular, blocks the binding of third-generation covalent inhibitors.[3] LS-106 is a non-covalent, reversible inhibitor that binds to the ATP-binding site of EGFR, even in the presence of the C797S mutation, thereby blocking its phosphorylation and downstream signaling.[1] This action effectively suppresses the growth of tumor cells that have become resistant to prior generations of EGFR inhibitors.

Caption: EGFR signaling pathway and points of inhibition by different TKI generations.

Quantitative Data Summary

The preclinical efficacy of LS-106 has been quantified through both enzymatic assays and in vivo tumor models.

Table 1: In Vitro Kinase Inhibitory Activity of LS-106

| EGFR Mutant Kinase | LS-106 IC₅₀ (nmol/L) |

| EGFR19del/T790M/C797S | 2.4[1][2] |

| EGFRL858R/T790M/C797S | 3.1[1][2] |

| EGFRL858R/T790M | Comparable to Osimertinib[1][2] |

| Wild-type EGFR | Comparable to Osimertinib[1][2] |

Table 2: In Vivo Antitumor Efficacy of LS-106

| Animal Model | Cell Line | Treatment | Dose (mg/kg) | Administration | Tumor Growth Inhibition (TGI) |

| Xenograft | PC-9-OR (EGFR19del/T790M/C797S) | LS-106 | 30 | Oral | 83.5%[1][2] |

| Xenograft | PC-9-OR (EGFR19del/T790M/C797S) | LS-106 | 60 | Oral | 136.6%[1][2][4] |

A TGI of >100% indicates tumor regression.[4][5]

Detailed In Vivo Experimental Protocol

This protocol describes a xenograft study to evaluate the antitumor efficacy of LS-106 in an immunodeficient mouse model bearing tumors derived from human NSCLC cells with the EGFR triple mutation.

Objective

To determine the in vivo efficacy of orally administered LS-106 in a PC-9-OR subcutaneous xenograft mouse model.

Materials

-

Compound: LS-106

-

Cell Line: PC-9-OR, a human NSCLC cell line engineered to express the EGFR19del/T790M/C797S triple mutation.[1][2]

-

Animals: Immunodeficient mice (e.g., BALB/c nude or NOD-SCID), female, 5-6 weeks old.

-

Vehicle: Appropriate vehicle for oral gavage (e.g., 0.5% methylcellulose with 0.4% Tween 80 in ddH₂O).

-

Reagents: Matrigel (optional, for cell implantation), sterile PBS.

-

Equipment: Calipers, animal balance, oral gavage needles, sterile syringes and needles.

Experimental Workflow Diagram

Caption: Workflow for an in vivo xenograft efficacy study of LS-106.

Methodology

-

Cell Culture and Implantation:

-

Culture PC-9-OR cells under standard conditions until they reach exponential growth phase.

-

Harvest cells and resuspend them in sterile PBS, optionally mixing 1:1 with Matrigel to improve tumor take rate.

-

Subcutaneously inject approximately 5 million cells into the right flank of each mouse.[6]

-

-

Tumor Growth and Group Randomization:

-

Monitor tumor growth by measuring tumor dimensions with calipers two to three times per week.

-

Calculate tumor volume using the formula: Volume = (Length × Width²) / 2.[6]

-

Once tumors reach a mean volume of 200-400 mm³, randomize the animals into treatment groups (e.g., n=5-6 mice per group).[6]

-

Group 1: Vehicle control

-

Group 2: LS-106 (30 mg/kg)

-

Group 3: LS-106 (60 mg/kg)

-

-

-

Drug Administration:

-

Prepare fresh formulations of LS-106 in the vehicle daily.

-

Administer the assigned treatment to each mouse once daily via oral gavage. The volume is typically adjusted based on individual body weight.

-

-

Efficacy Monitoring and Endpoint:

-

Measure tumor volumes and body weights two to three times weekly throughout the study. Body weight is a key indicator of treatment toxicity.

-

The study endpoint is reached when tumors in the vehicle control group reach a predetermined maximum size (e.g., 2000 mm³), or after a fixed duration (e.g., 21-28 days).

-

At the end of the study, euthanize the animals and excise the tumors for weight measurement and potential downstream analysis (e.g., pharmacodynamics).

-

-

Data Analysis:

Ethical Considerations

All animal experiments must be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).[8] Animal welfare should be monitored daily, and any animal showing signs of excessive distress or toxicity should be euthanized.

References

- 1. LS‐106, a novel EGFR inhibitor targeting C797S, exhibits antitumor activities both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LS-106, a novel EGFR inhibitor targeting C797S, exhibits antitumor activities both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rational design of allosteric inhibitors targeting C797S mutant EGFR in NSCLC: an integrative in silico and in-vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. H1975 and PC9 xenograft tumor model [bio-protocol.org]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]

LEI-106 In Vitro Assay Guide

For Research Use Only. Not for use in diagnostic procedures.

Introduction

LEI-106 is an investigational nanoparticle-based immunomodulatory agent designed to induce antigen-specific immune tolerance. The nanoparticle encapsulates specific pathogenic antigens, facilitating their delivery to antigen-presenting cells (APCs) to reprogram the immune response from an inflammatory to a tolerant state. This guide provides detailed protocols for in vitro assays to characterize the mechanism of action and bioactivity of this compound.

The putative mechanism of action for this compound involves its uptake by APCs, particularly splenic marginal zone macrophages and liver APCs expressing scavenger receptors. This process is similar to the clearance of apoptotic debris and aims to induce a tolerogenic immune response to the encapsulated antigens.[1]

Data Presentation

Table 1: Cellular Uptake of this compound by Antigen-Presenting Cells

| Cell Type | Incubation Time (hours) | This compound Concentration (µg/mL) | Uptake Efficiency (%) |

| Splenic Macrophages | 4 | 10 | 65 ± 5.2 |

| Splenic Macrophages | 24 | 10 | 88 ± 7.1 |

| Bone Marrow-Derived Dendritic Cells | 4 | 10 | 45 ± 4.5 |

| Bone Marrow-Derived Dendritic Cells | 24 | 10 | 72 ± 6.3 |

Table 2: Effect of this compound on T-cell Proliferation in Antigen-Specific Co-culture

| Treatment | Antigen Concentration (µg/mL) | Proliferation Index (vs. Control) |

| This compound | 1 | 0.3 ± 0.08 |

| This compound | 10 | 0.2 ± 0.05 |

| Control Nanoparticles | 10 | 1.1 ± 0.15 |

Table 3: Cytokine Secretion Profile from this compound Treated APC-T Cell Co-cultures

| Cytokine | This compound (10 µg/mL) (pg/mL) | Control Nanoparticles (10 µg/mL) (pg/mL) |

| IL-2 | 150 ± 25 | 850 ± 92 |

| IFN-γ | 220 ± 31 | 1200 ± 150 |

| IL-10 | 980 ± 110 | 150 ± 20 |

| TGF-β | 1100 ± 130 | 200 ± 35 |

Experimental Protocols

Cellular Uptake of this compound by Antigen-Presenting Cells

This protocol details the methodology to quantify the uptake of fluorescently labeled this compound by APCs using flow cytometry.

Materials:

-

Fluorescently labeled this compound (e.g., with FITC)

-

Primary murine splenic macrophages or bone marrow-derived dendritic cells (BMDCs)

-

Complete RPMI-1640 medium

-

Phosphate Buffered Saline (PBS)

-

Trypan Blue

-

Flow cytometer

Protocol:

-

Culture splenic macrophages or BMDCs in 24-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.

-

Prepare a working solution of fluorescently labeled this compound in complete RPMI-1640 medium at the desired concentration.

-

Remove the culture medium from the cells and add the this compound solution.

-

Incubate the cells for various time points (e.g., 4 and 24 hours) at 37°C in a 5% CO2 incubator.

-

After incubation, gently wash the cells three times with cold PBS to remove unbound nanoparticles.

-

Harvest the cells by gentle scraping or using a non-enzymatic cell dissociation solution.

-

Resuspend the cells in FACS buffer (PBS with 2% FBS).

-

Analyze the cells using a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC channel).

-

Gate on the live cell population using forward and side scatter properties and a viability dye like Propidium Iodide.

-

Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity to determine uptake efficiency.

T-cell Proliferation Assay

This protocol describes a co-culture assay to assess the effect of this compound on antigen-specific T-cell proliferation.

Materials:

-

This compound

-

Control nanoparticles (without encapsulated antigen)

-

Antigen-presenting cells (e.g., irradiated splenocytes)

-

Antigen-specific CD4+ T-cells (from a T-cell receptor transgenic mouse, e.g., OT-II)

-

Complete RPMI-1640 medium

-

CFSE (Carboxyfluorescein succinimidyl ester) staining solution

-

Flow cytometer

Protocol:

-

Label antigen-specific CD4+ T-cells with CFSE according to the manufacturer's instructions.

-

Plate APCs (e.g., irradiated splenocytes) at 2 x 10^5 cells/well in a 96-well plate.

-

Add this compound or control nanoparticles at various concentrations to the APCs and incubate for 6 hours.

-

Add the CFSE-labeled CD4+ T-cells to the wells at a 1:1 ratio with the APCs.

-

Co-culture the cells for 72 hours at 37°C in a 5% CO2 incubator.

-

Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD4).

-

Analyze the cells by flow cytometry.

-

Gate on the CD4+ T-cell population and measure the dilution of CFSE fluorescence as an indicator of cell proliferation.

-

Calculate the proliferation index based on the number of cell divisions.

Cytokine Secretion Analysis

This protocol outlines the measurement of cytokine secretion from APC-T cell co-cultures treated with this compound.

Materials:

-

Supernatants from the T-cell proliferation assay (from step 5)

-

ELISA kits or multiplex cytokine assay kits (e.g., Luminex) for IL-2, IFN-γ, IL-10, and TGF-β

-

Plate reader or multiplex assay system

Protocol:

-

After the 72-hour co-culture period, centrifuge the 96-well plates to pellet the cells.

-

Carefully collect the culture supernatants without disturbing the cell pellet.

-

Store the supernatants at -80°C until analysis.

-

Perform ELISA or multiplex cytokine assays on the supernatants according to the manufacturer's instructions to quantify the concentrations of IL-2, IFN-γ, IL-10, and TGF-β.

-

Generate standard curves for each cytokine to determine their concentrations in the samples.

Visualizations

Caption: Proposed mechanism of action for this compound.

Caption: Workflow for the in vitro T-cell proliferation assay.

References

Application Notes and Protocols for the Use of LEI-106, a Selective Cannabinoid Receptor 2 (CB2) Agonist, in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of LEI-106, a selective agonist for the Cannabinoid Receptor 2 (CB2), in a variety of cell culture-based assays. The protocols outlined below are designed to facilitate the investigation of this compound's effects on cellular signaling, viability, and inflammatory responses.

Introduction

The Cannabinoid Receptor 2 (CB2) is a G protein-coupled receptor (GPCR) predominantly expressed in immune cells, including B cells, T cells, and macrophages.[1][2] Its activation is associated with the modulation of immune responses and inflammatory processes, making it a promising therapeutic target for a range of disorders, including chronic pain, inflammation, and neurodegenerative diseases. This compound is a selective agonist for the CB2 receptor. Activation of the CB2 receptor by an agonist like this compound typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] Furthermore, CB2 receptor activation can modulate downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK/ERK) and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways, which are critical regulators of cell survival, proliferation, and inflammation.[4]

Data Presentation

The following table summarizes hypothetical quantitative data for a representative selective CB2 receptor agonist, which can be used as a reference for designing experiments with this compound.

| Parameter | Cell Line | Assay | Value |

| Binding Affinity (Ki) | HEK293 cells expressing human CB2 receptor | Radioligand Binding Assay | 5.2 nM |

| Functional Potency (EC50) | CHO-K1 cells expressing human CB2 receptor | cAMP Inhibition Assay | 12.8 nM |

| ERK1/2 Phosphorylation (EC50) | Jurkat Cells | Western Blot | 25 nM |

| Akt Phosphorylation (EC50) | Human PBMCs | Western Blot | 45 nM |

| Inhibition of LPS-induced TNF-α release (IC50) | Human PBMCs | ELISA | 60 nM |

Signaling Pathways and Experimental Workflow

CB2 Receptor Signaling Pathway

Activation of the CB2 receptor by this compound initiates a cascade of intracellular events. The receptor, being coupled to an inhibitory G protein (Gi/o), inhibits adenylyl cyclase upon activation, leading to a decrease in intracellular cAMP levels. Concurrently, the βγ subunits of the G protein can activate downstream pathways, including the ERK1/2 and Akt signaling cascades.

General Experimental Workflow

The following diagram outlines a typical workflow for investigating the effects of this compound in cell culture.

References

- 1. Comparison of Agonist Activity between CB1 and CB2 Receptors with Orthosteric Site Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting Cannabinoid Receptors: Current Status and Prospects of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 4. Activation of Erk1/2 and Akt in astrocytes under ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for LEI-106 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of LEI-106, a potent inhibitor of soluble epoxide hydrolase (sEH), for use in preclinical mouse models. The protocols detailed below are based on established methodologies for sEH inhibitors and are intended to serve as a guide for researchers initiating in vivo studies with this compound.

Introduction to this compound and Soluble Epoxide Hydrolase (sEH)

This compound is a small molecule inhibitor of soluble epoxide hydrolase (sEH), a key enzyme in the metabolism of endogenous lipid signaling molecules known as epoxyeicosatrienoic acids (EETs).[1][2] EETs, derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) enzymes, possess potent anti-inflammatory, vasodilatory, and analgesic properties.[2][3][4] However, sEH rapidly hydrolyzes EETs to their less active diol metabolites, dihydroxyeicosatrienoic acids (DHETs).[1][3] By inhibiting sEH, this compound stabilizes the levels of beneficial EETs, thereby potentiating their protective effects. This mechanism of action makes sEH inhibitors like this compound promising therapeutic candidates for a range of conditions, including inflammatory diseases, neuropathic pain, cardiovascular disorders, and neurodegenerative diseases.[1][2][3]

Quantitative Data Summary

The following table summarizes typical dosage ranges and pharmacokinetic parameters for sEH inhibitors in mouse models, which can be used as a starting point for studies with this compound. It is crucial to perform dose-response studies to determine the optimal dosage of this compound for a specific mouse model and therapeutic indication.

| Parameter | sEH Inhibitor (Example) | Mouse Model | Dosage | Route of Administration | Key Findings | Reference |

| Dosage | TPPU | Alzheimer's Disease (5XFAD) | 1 mg/kg/day | Oral Gavage | Reduced neuroinflammation and improved cognitive function. | [5][6] |

| Dosage | t-AUCB | Inflammation | 0.1 mg/kg | s.c. injection | Pharmacokinetic profiling. | [7] |

| Pharmacokinetics | t-AUCB | CFW Mice | 0.1, 0.3, 1 mg/kg | Oral Gavage | Tmax ~30 min. Cmax above IC50 at all doses. | [7] |

| Pharmacokinetics | APAU | CFW Mice | 0.1, 0.3, 1 mg/kg | Oral Gavage | Tmax ~30 min. Cmax above IC50 at all doses. | [7] |

| Pharmacokinetics | TPAU | CFW Mice | 0.1, 0.3, 1 mg/kg | Oral Gavage | Slower absorption, Tmax ~4 h. | [7] |

Signaling Pathways of sEH Inhibition

The inhibition of sEH by this compound leads to the accumulation of EETs, which in turn modulate multiple downstream signaling pathways to exert their anti-inflammatory and protective effects.

References

- 1. Targeting the soluble epoxide hydrolase pathway as a novel therapeutic approach for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Soluble Epoxide Hydrolase Inhibition: Targeting Multiple Mechanisms of Ischemic Brain Injury with a Single Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of the Soluble Epoxide Hydrolase as an Analgesic Strategy: A Review of Preclinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Soluble epoxide hydrolase: Gene structure, expression and deletion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. An epoxide hydrolase inhibitor reduces neuroinflammation in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetic optimization of four soluble epoxide hydrolase inhibitors for use in a murine model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]

LEI-106: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

LEI-106 is a potent and reversible dual inhibitor of diacylglycerol lipase α (DAGL-α) and α/β-hydrolase domain 6 (ABHD6). By inhibiting these key enzymes in the endocannabinoid system, this compound effectively blocks the degradation of 2-arachidonoylglycerol (2-AG), a major endogenous cannabinoid. This leads to an accumulation of 2-AG, which can potentiate its signaling effects. These application notes provide an overview of the solubility and preparation of this compound for research purposes, along with detailed protocols for its use in in vitro studies and a diagram of the relevant signaling pathway.

Physicochemical Data and Solubility

| Property | Value | Reference |

| Chemical Formula | C₂₆H₂₇NO₆S | [1] |

| Molecular Weight | 481.56 g/mol | [1] |

| CAS Number | 1620582-23-1 | [1] |

| Appearance | Powder | [1] |

| Storage (Powder) | -20°C | [1] |

| Storage (in Solvent) | -80°C | [1] |

| Water Solubility | Data not available | [1] |

| DMSO Solubility | Soluble (used for in vitro assays) | [2] |

| Ethanol Solubility | Data not available |

Table 1: Physicochemical Properties of this compound

Experimental Protocols

Preparation of this compound Stock Solution for In Vitro Assays

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, suitable for dilution in aqueous buffers for in vitro experiments.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Calibrated pipettes

Procedure:

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

-

Dissolution: Vortex the solution vigorously until the this compound powder is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary to aid dissolution.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.

Note: The final concentration of DMSO in the assay should be kept low (typically ≤ 0.1%) to avoid solvent-induced artifacts.

In Vitro DAGL-α Inhibition Assay

This protocol provides a general workflow for assessing the inhibitory activity of this compound on DAGL-α using a cell membrane preparation.

Materials:

-

HEK293T cells overexpressing DAGL-α (or other suitable cell line)

-

Cell lysis buffer

-

Substrate solution (e.g., 1-stearoyl-2-arachidonoyl-sn-glycerol, SAG)

-

This compound stock solution (in DMSO)

-

Assay buffer

-

Detection reagents (specific to the chosen assay format, e.g., for measuring 2-AG production)

-

96-well microplate

-

Plate reader

Procedure:

-

Membrane Preparation: Prepare a membrane fraction from cells overexpressing DAGL-α according to standard laboratory protocols.

-

Inhibitor Pre-incubation: In a 96-well plate, add the desired concentrations of this compound (diluted from the DMSO stock solution) to the membrane preparation. Include a vehicle control (DMSO only). Incubate for a predetermined time (e.g., 15-30 minutes) at the appropriate temperature.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to each well.

-

Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specific duration.

-

Reaction Termination: Stop the reaction using an appropriate method (e.g., adding a stop solution, heat inactivation).

-

Detection: Measure the amount of product formed (2-AG) using a suitable detection method, such as liquid chromatography-mass spectrometry (LC-MS) or a coupled enzyme assay.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC₅₀ value.

Signaling Pathway

This compound exerts its effects by modulating the endocannabinoid signaling pathway. Specifically, it inhibits the enzymes DAGL-α and ABHD6, which are responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). This inhibition leads to an accumulation of 2-AG, thereby enhancing its signaling through cannabinoid receptors (CB1 and CB2).

References

Application Notes and Protocols for the Analytical Detection of LEI-106

For Researchers, Scientists, and Drug Development Professionals

Introduction

LEI-106 is a potent dual inhibitor of sn-1-Diacylglycerol lipase α (DAGL-α) and α/β-hydrolase domain 6 (ABHD6), with a CAS number of 1620582-23-1 and a molecular formula of C₂₆H₂₇NO₆S[1][2][3][4]. As a key modulator of the endocannabinoid signaling pathway, precise and accurate quantification of this compound is critical for preclinical and clinical research, including pharmacokinetic, pharmacodynamic, and toxicology studies. These application notes provide detailed protocols for the analytical detection of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 1620582-23-1 | [1][2][4] |

| Molecular Formula | C₂₆H₂₇NO₆S | [1][2][3][4] |

| Molecular Weight | 481.56 g/mol | [1][3][4] |

| Appearance | White to off-white solid | [1] |

| Purity (typical) | >98% (by HPLC) | [2] |

| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months | [1] |

Signaling Pathway and Mechanism of Action